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molecular formula C13H13NO3 B8322203 Methyl 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylate

Methyl 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylate

Cat. No. B8322203
M. Wt: 231.25 g/mol
InChI Key: UGERDHJWPVDANF-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

A solution of (E)-methyl 1-(3-(1-(acetoxyimino)ethyl)-4-hydroxyphenyl)cyclopropane carboxylate (10.5 g, 39.6 mmol) and pyridine (31.3 g, 396 mmol) in DMF (150 mL) was heated at 125° C. for 10 h. The cooled reaction mixture was poured into water (250 mL) and was extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 50:1) to give methyl 1-(3-methylbenzo[d]isoxazol-5-yl)cyclopropanecarboxylate (7.5 g, 82%). 1H NMR (CDCl3 300 MHz) δ 7.58-7.54 (m, 2H), 7.48 (dd, J=1.5, 8.1 Hz, 1H), 3.63 (s, 3H), 2.58 (s, 3H), 1.71-1.68 (m, 2H), 1.27-1.23 (m, 2H).
Quantity
31.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O/[N:5]=[C:6](/[C:8]1[CH:9]=[C:10]([C:15]2([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16]2)[CH:11]=[CH:12][C:13]=1[OH:14])\[CH3:7])(=O)C.N1C=CC=CC=1.O>CN(C=O)C>[CH3:7][C:6]1[C:8]2[CH:9]=[C:10]([C:15]3([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16]3)[CH:11]=[CH:12][C:13]=2[O:14][N:5]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)O\N=C(/C)\C=1C=C(C=CC1O)C1(CC1)C(=O)OC
Name
Quantity
31.3 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel (petroleum ether/ethyl acetate 50:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC2=C1C=C(C=C2)C2(CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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